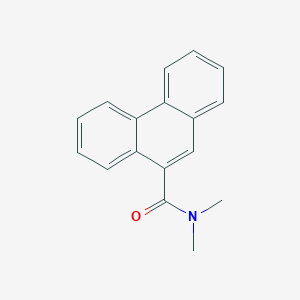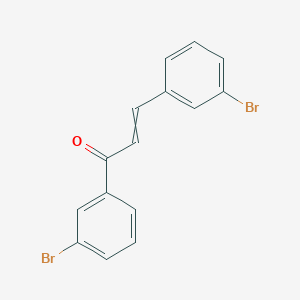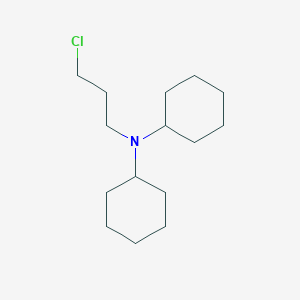![molecular formula C26H20N2O2S B14346393 N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide CAS No. 90748-78-0](/img/structure/B14346393.png)
N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide is a chemical compound with the molecular formula C20H16N2O2S2. It is known for its unique structure, which includes two benzamide groups connected by a sulfanediyl bridge through a phenylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The benzamide groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens or alkylating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized as an additive in the production of rubber and other polymeric materials.
Mechanism of Action
The mechanism of action of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide involves its interaction with specific molecular targets. The disulfide bond in the compound can undergo redox reactions, which may play a role in its biological activity. The compound can interact with proteins and enzymes, potentially affecting their function and stability .
Comparison with Similar Compounds
- N,N’-[Disulfanediyldi(2,1-phenylene)]dipropanamide
- 2,2’-Dibenzamido Diphenyl Disulfide
Comparison: N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide is unique due to its specific structure and the presence of the sulfanediyl bridge. Compared to similar compounds, it may exhibit different reactivity and biological activities. For example, N,N’-[Disulfanediyldi(2,1-phenylene)]dipropanamide has a similar disulfide linkage but different substituents, which can lead to variations in its chemical and biological properties .
Properties
CAS No. |
90748-78-0 |
|---|---|
Molecular Formula |
C26H20N2O2S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(2-benzamidophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C26H20N2O2S/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)31-24-18-10-8-16-22(24)28-26(30)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
InChI Key |
DSVSISOOUYEFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)





![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)


